molecular formula C13H21NO B1519017 3-{[(4-Methylpentyl)oxy]methyl}aniline CAS No. 1039947-92-6

3-{[(4-Methylpentyl)oxy]methyl}aniline

Cat. No.: B1519017
CAS No.: 1039947-92-6
M. Wt: 207.31 g/mol
InChI Key: CXSWULYDUVAFST-UHFFFAOYSA-N
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Description

3-{[(4-Methylpentyl)oxy]methyl}aniline is a synthetic compound known for its versatility in various chemical reactions and applications across multiple scientific disciplines, including chemistry, biology, medicine, and industry. This compound features a unique structure that combines the properties of aniline derivatives with those of aliphatic compounds.

Synthetic Routes and Reaction Conditions

  • Step 1: : The initial synthesis involves the preparation of 4-methylpentanol by reducing 4-methylpentanal with a suitable reducing agent, such as sodium borohydride.

  • Step 2: : The resulting alcohol is then reacted with methanesulfonyl chloride to form the corresponding mesylate.

  • Step 3: : The mesylate is subsequently treated with sodium 3-aminophenoxide to introduce the aniline moiety through nucleophilic substitution.

Industrial Production Methods: : The industrial production typically involves large-scale synthesis under controlled conditions to ensure high purity and yield. This often includes using continuous flow reactors to optimize reaction efficiency and minimize waste.

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction reactions can be carried out using agents such as lithium aluminum hydride, converting the compound to more reduced forms with potential changes in reactivity.

  • Substitution: : It readily participates in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents on the aromatic ring. Common reagents include halogens (bromine, chlorine) and nitrating agents.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium trioxide.

  • Reduction: : Lithium aluminum hydride, sodium borohydride.

  • Substitution: : Halogens, nitrating agents.

Major Products: : The major products formed depend on the specific reaction conditions, but can include halogenated, nitrated, and other substituted derivatives of the parent compound.

Scientific Research Applications

The compound finds extensive use in scientific research, particularly in:

  • Chemistry: : As an intermediate in the synthesis of complex organic molecules.

  • Biology: : Used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

  • Medicine: : Investigated for its potential therapeutic effects and as a building block in drug development.

  • Industry: : Utilized in the production of specialty chemicals, coatings, and polymers.

Mechanism of Action

The mechanism of action varies depending on the application. In biological systems, it can interact with specific enzymes or receptors, influencing various biochemical pathways. Its molecular targets and pathways are often studied to understand its full range of effects.

Comparison with Similar Compounds

Compared to similar aniline derivatives, 3-{[(4-Methylpentyl)oxy]methyl}aniline exhibits unique properties due to the presence of the 4-methylpentyl group. This distinguishes it from other compounds like phenylmethanol and 4-methoxyaniline, which lack the same aliphatic side chain.

Similar Compounds

  • Phenylmethanol

  • 4-Methoxyaniline

  • N-Phenylmethylaniline

This compound stands out for its distinctive combination of properties that make it a valuable compound in various fields of research and industrial applications.

Properties

IUPAC Name

3-(4-methylpentoxymethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-11(2)5-4-8-15-10-12-6-3-7-13(14)9-12/h3,6-7,9,11H,4-5,8,10,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSWULYDUVAFST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCOCC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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